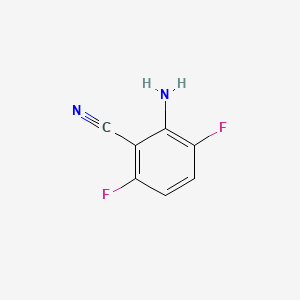

2-Amino-3,6-difluorobenzonitrile

Description

Significance of Fluorinated Benzonitriles in Contemporary Organic Chemistry

Fluorinated benzonitriles are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more fluorine atoms and a nitrile (-CN) group. The strong carbon-fluorine bond, the high electronegativity of fluorine, and its ability to modulate properties like lipophilicity and metabolic stability make these compounds exceptionally useful. youtube.com In medicinal chemistry, the incorporation of fluorine can enhance the potency, selectivity, and bioavailability of drug candidates. youtube.com The nitrile group itself is a versatile functional handle, capable of being converted into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of these molecules.

Overview of 2-Amino-3,6-difluorobenzonitrile: A Multifunctional Chemical Entity

This compound (CAS Number: 190011-81-5) is a solid organic compound characterized by a benzonitrile (B105546) core with two fluorine atoms and an amino group as substituents. arkat-usa.org This specific arrangement of functional groups makes it a highly versatile and reactive molecule. The presence of the amino and nitrile groups in an ortho position to each other is particularly significant, as it allows for the facile construction of fused heterocyclic systems, which are common scaffolds in pharmaceuticals. sigmaaldrich.com The fluorine atoms at positions 3 and 6 influence the electronic properties of the benzene ring and can play a crucial role in the biological activity of downstream products. It is often used as a key intermediate in the synthesis of pharmaceuticals and cosmetics. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 190011-81-5 |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Solid |

| Melting Point | 92-97 °C |

| Synonyms | 2-Cyano-3,6-difluoroaniline |

Data sourced from Sigma-Aldrich arkat-usa.org

Scope and Research Imperatives for this compound

The primary research interest in this compound lies in its application as a building block for more complex molecules, particularly in the fields of medicinal and agrochemical research. The unique combination of reactive sites on the molecule allows for a diverse range of chemical transformations. Key research imperatives include the development of efficient and scalable synthetic routes to the compound itself and the exploration of its utility in the synthesis of novel bioactive compounds and functional materials. The investigation into its use for creating libraries of compounds for high-throughput screening is also a significant area of focus.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQFHGOBMGGBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-81-5 | |

| Record name | 190011-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation

A plausible synthetic approach could involve the amination of a corresponding trifluorobenzonitrile precursor. For instance, the synthesis of the related compound 2-Amino-6-fluorobenzonitrile is achieved by the treatment of 2,6-difluorobenzonitrile (B137791) with ammonia (B1221849), where one of the fluorine atoms is displaced by the amino group. sigmaaldrich.com A similar strategy could potentially be employed starting from 2,3,6-trifluorobenzonitrile (B163352).

Another potential route could involve the cyanation of a difluoroaniline precursor. The synthesis of 4-amino-3,5-difluorobenzonitrile, for example, has been achieved by the reaction of 4-bromo-2,6-difluoroaniline (B33399) with copper(I) cyanide. nih.gov This suggests that a similar Rosenmund-von Braun type reaction could be a viable method for the synthesis of 2-Amino-3,6-difluorobenzonitrile.

Advanced Organic Transformations and Derivative Synthesis of 2 Amino 3,6 Difluorobenzonitrile

Reactions Involving the Amino Group of 2-Amino-3,6-difluorobenzonitrile

The amino group of this compound is a key site for synthetic modifications, enabling the construction of various nitrogen-containing structures through condensation, cyclization, and derivatization reactions.

Condensation Reactions leading to Heterocyclic Compounds (e.g., Pyrimidines, Quinazolines)

The synthesis of quinazolines and pyrimidines often involves the condensation of an amino-substituted precursor with a suitable partner. Quinazolines, for instance, can be formed from 2-aminobenzonitriles through reactions catalyzed by transition metals or promoted by other reagents. nih.govorganic-chemistry.org Methodologies for quinazoline (B50416) synthesis include reactions of 2-aminobenzylamines with various amines under aerobic conditions catalyzed by iron(II) bromide, or acceptorless dehydrogenative coupling of 2-aminoaryl methanols with nitriles using an iridium catalyst. nih.govorganic-chemistry.org

Pyrimidines are typically synthesized through the condensation of a compound containing an N-C-N fragment, like guanidine (B92328) or amidine, with a 1,3-dielectrophilic species such as a β-dicarbonyl compound or an α,β-unsaturated ketone. nih.govorganic-chemistry.org For example, 2-aminopyrimidines can be prepared by reacting guanidine with β-dicarbonyl compounds in a polar solvent with heating. nih.gov Another approach involves the reaction of α,β-unsaturated ketones with guanidines in ethanol (B145695) under reflux to yield substituted 2-aminopyrimidines. nih.gov The synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) can be achieved by the cyclization of diethyl malonate and guanidine nitrate (B79036) using a sodium ethoxide solution. google.com

While direct examples using this compound were not prominently found in the search results, the existing methods for synthesizing quinazolines and pyrimidines from analogous amino-nitrile compounds suggest its high potential as a precursor for novel fluorinated derivatives of these heterocycles. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org

Table 1: General Methods for Pyrimidine and Quinazoline Synthesis

| Heterocycle | Starting Materials | Reagents/Conditions | Key Features |

|---|---|---|---|

| Quinazolines | 2-Aminobenzylamines and amines | FeBr₂, Chlorobenzene, 100 °C, Aerobic | Good to excellent yields for various amines. nih.gov |

| 2-Aminoaryl methanols and nitriles | Iridium catalyst | High atom-economy, mild conditions. organic-chemistry.org | |

| 2-Aminobenzophenones and benzylamines | Molecular iodine, O₂ atmosphere, 130 °C | Green and sustainable approach. nih.gov | |

| Pyrimidines | β-Dicarbonyl compounds and guanidine | Polar solvent, heating | Yields range from 60-95%. nih.gov |

| α,β-Unsaturated ketones and guanidines | Ethanol, reflux | Yields carbo- or heterocycle-fused 2-aminopyrimidines. nih.gov | |

| Diethyl malonate and guanidine nitrate | Sodium ethoxide in ethanol, reflux | Simple, safe, and suitable for commercial production. google.com |

Formation of Spirocyclic Systems

Spirocycles are three-dimensional structures of increasing interest in drug discovery. nih.gov The synthesis of spiro heterocyclic steroids, for example, has been achieved through various synthetic transformations, highlighting the importance of these scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov One common strategy involves the multicomponent reaction of isatin (B1672199) derivatives, a source of active methylene (B1212753) like malononitrile, and a third component, which can be a pyrazolone (B3327878) derivative. mdpi.com This approach leads to the formation of complex spiro[indoline-pyrano-pyrazole] systems. mdpi.com

Another method for creating spiro compounds involves the condensation of equimolar quantities of benzimidic acid methyl ester, glycine (B1666218) ethyl ester, and dibenzalacetone, which upon heating yields diazaspiro derivatives. researchgate.net While direct synthesis of spiro compounds from this compound is not explicitly detailed in the provided results, its structural motifs are present in precursors used for spirocycle synthesis. For instance, novel spiro imidazobenzodiazepines have been synthesized from precursors like 2-amino-5-bromo-2′-fluorobenzophenone, which shares the aminobenzophenone substructure. nih.gov This suggests the potential for this compound to be adapted for the synthesis of novel fluorinated spirocyclic systems. nih.govfrontiersin.org

Derivatization for Azobenzene (B91143) Moieties

Azobenzenes are photoswitchable molecules with applications in photopharmacology. ub.edu The synthesis of azobenzene derivatives often involves the coupling of an aniline (B41778) with a nitrosobenzene (B162901) derivative, a reaction known as the Baeyer-Mills reaction. ub.edu Fluorinated azobenzenes are of particular interest as they can be used to create photoresponsive materials. nih.gov

The amino group of anilines is the key functional handle for diazotization and subsequent coupling reactions to form the characteristic N=N double bond of azobenzenes. While the direct use of this compound in azobenzene synthesis was not found, a closely related compound, 4-amino-3,5-difluorobenzonitrile, serves as an intermediate in the synthesis of tetrafluorinated azobenzene dicarboxylates. nih.gov The general strategy involves converting the amino group into a diazo group, which then couples with another aromatic ring. ub.edunih.gov Azobenzene-based derivatization reagents are also developed for analytical purposes, such as for the analysis of amino acids by LC-MS/MS. nih.gov This highlights the utility of the amino functionality in aniline derivatives for constructing azobenzene systems.

Reactions Involving the Nitrile Group of this compound

The nitrile group is a versatile functional group that can be converted into other important moieties such as amides, carboxylic acids, and amines through hydrolysis and reduction reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids depending on the reaction conditions. youtube.com This process can be carried out under acidic or basic conditions. youtube.comyoutube.com Basic hydrolysis, often conducted with a base like sodium hydroxide, initially forms a carboxylate salt, which upon acidification, yields the carboxylic acid. savemyexams.com Milder basic conditions can sometimes be employed to stop the reaction at the amide stage. youtube.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, leading directly to the formation of a carboxylic acid and an ammonium (B1175870) salt. youtube.comsavemyexams.com Biocatalytic methods using enzymes like nitrilases or a combination of nitrile hydratases and amidases offer a green alternative for nitrile hydrolysis, often proceeding under mild conditions with high selectivity. researchgate.net For instance, microorganisms of the genus Rhodococcus have been used for the preparation of 2,6-difluorobenzamide (B103285) from 2,6-difluorobenzonitrile (B137791). googleapis.com These established methods are directly applicable to this compound for the synthesis of 2-amino-3,6-difluorobenzamide and subsequently 2-amino-3,6-difluorobenzoic acid.

Reduction to Amines

The reduction of nitriles is a primary method for the synthesis of primary amines, thereby extending the carbon chain by one atom. chemguide.co.uk This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing hydrogen gas with catalysts like palladium, platinum, or nickel at elevated temperature and pressure, is a common method. chemguide.co.ukgoogle.com

Alternatively, chemical reducing agents are highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts both aliphatic and aromatic nitriles to primary amines after an acidic workup. chemguide.co.ukyoutube.com Another useful reagent is diisopropylaminoborane, which, in the presence of catalytic lithium borohydride, reduces a wide variety of nitriles in excellent yields. organic-chemistry.orgorganic-chemistry.org This method is noted for its tolerance of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org These established reduction protocols can be applied to this compound to synthesize (2-amino-3,6-difluorophenyl)methanamine, a valuable building block for further derivatization.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| H₂/Metal Catalyst | Pd, Pt, or Ni, high temp/pressure | Primary Amine | Standard industrial method. chemguide.co.uk |

| LiAlH₄ | Diethyl ether, then acid workup | Primary Amine | Powerful, widely applicable reducing agent. chemguide.co.ukyoutube.com |

| BH₂N(iPr)₂ / cat. LiBH₄ | THF, room temp or reflux | Primary Amine | Mild, efficient, and tolerates some functional groups. organic-chemistry.org |

| Ammonia (B1221849) Borane | Thermal decomposition | Primary Amine | Environmentally benign, catalyst-free method. organic-chemistry.org |

Cycloaddition Chemistry

The nitrile functional group of this compound is a prime site for cycloaddition reactions, particularly [3+2] cycloadditions. These reactions provide a powerful method for constructing five-membered heterocyclic rings.

One of the most well-established [3+2] cycloadditions involving nitriles is their reaction with azides to form tetrazoles, a reaction often referred to as a "click reaction". researchgate.netresearchgate.net This transformation is typically promoted by catalysts and can be applied to a wide range of aromatic nitriles. researchgate.net The reaction of this compound with an azide (B81097) source, such as sodium azide, would be expected to yield the corresponding 5-substituted-1H-tetrazole. The electronic nature of the substituents on the benzonitrile (B105546) ring can influence the reaction rate. The electron-donating amino group and the electron-withdrawing fluorine and nitrile groups present a complex electronic environment, but the reaction is generally robust. researchgate.netresearchgate.net

Another class of [3+2] cycloadditions involves the reaction of nitrile ylides, which are 1,3-dipoles, with various dipolarophiles. While not a direct reaction of the benzonitrile, derivatives of this compound could potentially be converted into precursors for such reactions. Additionally, enolates can participate in [3+2] cycloadditions with azides, offering a metal-free pathway to highly substituted triazoles, a reaction class that has been adapted for DNA-encoded library synthesis. nih.govnih.gov

The difluorinated benzene (B151609) ring itself is generally not reactive as a diene in standard Diels-Alder reactions due to its aromaticity. While some furan (B31954) derivatives can undergo Diels-Alder reactions, the benzene ring of this compound would require harsh conditions or significant modification to participate as the 4π component. rsc.orgnih.govresearchgate.netresearchgate.net

Table 1: Representative [3+2] Cycloaddition Reactions with Benzonitrile Analogs

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

The substitution pattern on this compound makes its aromatic ring susceptible to both electrophilic and nucleophilic attack, with the outcome dictated by the nature of the attacking species and the directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and regioselectivity are governed by the combined influence of the amino, fluoro, and cyano groups.

-NH₂ group (at C2): A powerful activating group and ortho, para-director.

-F groups (at C3 and C6): Deactivating groups due to their inductive effect, but are ortho, para-directors because of their resonance effect.

-CN group (at C1): A strong deactivating group and a meta-director.

The available positions for substitution are C4 and C5. The powerful activating and ortho, para-directing effect of the amino group at C2 dominates. It directs electrophiles to the C1 (blocked), C3 (blocked), and C5 positions. The fluorine at C6 directs to the C1 (blocked) and C5 positions. The fluorine at C3 directs to the C2 (blocked), C4, and C6 (blocked) positions. The nitrile group at C1 directs to the C3 (blocked) and C5 positions.

Considering these effects, the C5 position is strongly activated by the para-amino group and the ortho-fluoro group (at C6), and is also a target for the meta-directing nitrile group. The C4 position is activated by the ortho-fluoro group (at C3). Therefore, electrophilic substitution is most likely to occur at the C5 position, driven by the dominant activating effect of the amino group. Reactions such as nitration or halogenation would be expected to yield the 5-substituted product. However, the strong activating nature of the amino group can sometimes lead to polysubstitution or oxidation, especially under harsh conditions. For instance, nitration of anilines can be complex, sometimes requiring protection of the amino group to achieve selective substitution. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms, which are excellent leaving groups, and the strongly electron-withdrawing cyano group makes the ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In SNAr reactions, the rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

In this compound:

The fluorine at C3 is ortho to the amino group and para to the cyano group.

The fluorine at C6 is ortho to both the amino and cyano groups.

The cyano group at C1 strongly activates both the C3 and C6 positions for nucleophilic attack. The amino group at C2 is electron-donating and thus deactivating for SNAr. However, the activation by the nitrile group is generally sufficient to enable the reaction. nih.govyoutube.com The negative charge of the intermediate Meisenheimer complex is stabilized by resonance involving the cyano group. youtube.comnih.gov

Substitution is expected to occur preferentially at the C6 position, which is activated by the adjacent (ortho) cyano group. While the C3 fluorine is also activated (para to the nitrile), the C6 position benefits from activation from the adjacent C1-nitrile and is sterically more accessible than the C3 position which is flanked by the C2-amino and a C4-hydrogen. Therefore, reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) is predicted to yield 6-substituted-2-amino-3-fluorobenzonitrile derivatives. nih.govrsc.org

Table 2: Representative Aromatic Substitution Reactions on Analogous Compounds

Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

The carbon-fluorine bonds in this compound serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While C-F bond activation is more challenging than that of other aryl halides, appropriate ligand and catalyst systems can facilitate these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl fluoride (B91410) with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. nih.gov It is plausible that either the C3-F or C6-F bond could be functionalized. Selective coupling might be achievable depending on the catalyst system and reaction conditions, potentially favoring the more activated C6 position. This would lead to the synthesis of various biaryl compounds. The Suzuki-Miyaura reaction is known for its broad functional group tolerance, making it suitable for a substrate like this compound. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl fluoride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a direct method for the vinylation of the aromatic ring at either the C3 or C6 position. The products are valuable intermediates for further synthetic elaborations. The reaction typically proceeds with high stereoselectivity for the trans isomer. organic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction could be used to displace one of the fluorine atoms on this compound with a primary or secondary amine, leading to the synthesis of substituted diaminobenzonitriles. beilstein-journals.orgrsc.org The choice of a sterically bulky phosphine (B1218219) ligand is often crucial for the successful coupling of aryl fluorides. wikipedia.orgacsgcipr.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Aryl Halides

Table of Mentioned Compounds

Elucidation of Reaction Pathways for this compound Transformations

The elucidation of reaction pathways for transformations involving this compound is essential for controlling reaction outcomes and synthesizing desired products efficiently. Various reactions can be undertaken, with pathways often influenced by the substituents on the aromatic ring.

One significant area of study is the nucleophilic aromatic substitution (NAS) of related difluorobenzonitriles. For instance, the synthesis of 2-Amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile proceeds via NAS, where ammonia displaces a fluorine atom. This reaction highlights the susceptibility of the carbon atoms attached to fluorine to nucleophilic attack, a principle that also applies to this compound. The amino group in this compound is an activating group, which can influence the regioselectivity of further substitutions.

Hydrolysis of the nitrile group is another important transformation. Studies on the hydrolysis of 2,6-difluorobenzonitrile show that it proceeds through a consecutive reaction, first forming 2,6-difluorobenzamide and then 2,6-difluorobenzoic acid. researchgate.net A similar pathway can be anticipated for this compound, where the nitrile group is hydrolyzed to an amide and subsequently to a carboxylic acid, although the rate and conditions may differ due to the electronic effects of the additional amino and fluoro substituents.

Furthermore, the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778), aiming for a compound structurally related to this compound, resulted in an unexpected product due to selective nucleophilic substitution of a fluoride group by hydroxide. rsc.org This underscores the complex interplay of substituents and reaction conditions in determining the final product.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates, which is fundamental to understanding and optimizing reaction mechanisms. While specific kinetic data for this compound is not extensively documented in the provided results, valuable insights can be drawn from studies of analogous compounds.

For example, kinetic studies on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water have been performed to understand the reaction rates and influencing factors. researchgate.net Such studies typically determine the order of the reaction and the activation energies for each step. For the hydrolysis of 3-cyanopyridine, a related nitrile-containing heterocyclic compound, the reaction was found to be a consecutive first-order reaction with specific activation energies for the hydrolysis of the nitrile and the intermediate amide. researchgate.net

Kinetic investigations of the flavoprotein 2-aminobenzoyl-CoA monooxygenase/reductase with its substrates have utilized stopped-flow techniques to measure initial rates and identify rate-limiting steps. nih.gov These studies reveal complex kinetic behaviors, including biphasic reduction and the formation of ternary complexes. nih.gov Similar methodologies could be applied to study enzymatic or catalytic reactions involving this compound to elucidate its kinetic profile.

The table below summarizes kinetic parameters from a study on a related compound, illustrating the type of data obtained from such investigations.

Table 1: Kinetic Parameters for the Hydrolysis of 3-Cyanopyridine

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| 3-Cyanopyridine Hydrolysis | 65.2 |

| Nicotinamide Hydrolysis | 85.8 |

Data sourced from a study on the hydrolysis kinetics of 3-cyanopyridine. researchgate.net

Role of Catalysis and Reaction Conditions in Mechanism Alteration

Catalysts and reaction conditions play a pivotal role in altering reaction mechanisms, often by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and influencing selectivity.

In enzymatic catalysis, the enzyme's active site binds substrates in a specific orientation, facilitating the reaction. nih.gov For reactions involving compounds like this compound, enzymes could be employed to achieve high chemo-, regio-, and enantioselectivity. The mechanism of enzymatic catalysis often involves the formation of enzyme-substrate complexes and the direct participation of amino acid side chains in the catalytic process. nih.gov

In non-enzymatic reactions, the choice of catalyst and solvent can significantly impact the mechanism. For instance, in multicomponent reactions, heterogeneous catalysts are often used to facilitate the synthesis of complex molecules in an environmentally friendly manner. um.edu.mt These catalysts can be recovered and reused, and their solid-phase nature can influence the reaction mechanism compared to homogeneous catalysis. um.edu.mt

The conditions for a reaction, such as temperature and pressure, also have a profound effect. High-temperature liquid water has been used as a medium for the hydrolysis of nitriles, demonstrating how unconventional conditions can drive reactions. researchgate.net In visible-light photoredox catalysis, a photocatalyst, upon absorbing light, can initiate electron transfer processes, leading to chemical transformations under mild conditions. beilstein-journals.org The mechanism in these reactions proceeds through excited states and radical ions, a pathway not accessible under thermal conditions. beilstein-journals.org

For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved using copper nanoparticles on activated charcoal as a catalyst, highlighting the role of heterogeneous catalysis in forming C-C and C-N bonds. um.edu.mt The reaction conditions, including the solvent and the presence of air, are crucial for the catalytic cycle. um.edu.mt

Computational Approaches to Reaction Mechanism Prediction (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms at the molecular level. arxiv.org DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies, providing a detailed picture of the reaction pathway. nih.gov

For halogenated aromatic compounds like this compound, DFT calculations using basis sets such as B3LYP/6-311+G(d,p) are suitable for modeling transition states and predicting reactivity. For instance, DFT can be used to predict the regioselectivity of electrophilic substitution by mapping the electron density distribution on the aromatic ring.

Computational studies can also elucidate the mechanism of more complex reactions. For example, the Unified Reaction Valley Approach (URVA) uses the reaction path and curvature of the potential energy surface to dissect a reaction mechanism into distinct phases, such as reactant preparation, transition state events, and product formation. smu.edu This provides a detailed narrative of the chemical transformations occurring during the reaction. smu.edu

Recent advances in machine learning are also being integrated with computational chemistry to predict reaction outcomes and mechanisms. arxiv.orgnih.gov These data-driven approaches can learn from large datasets of known reactions to predict the products of new reactions, and in some cases, even propose plausible mechanistic steps. arxiv.orgnih.gov

The table below presents an example of how DFT calculations can be used to analyze vibrational frequencies, which is a common application in computational studies to characterize molecules and compare with experimental data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Dibenzylideneacetone (B150790) Analogue

| Vibrational Mode | Experimental | Calculated (B3LYP/6–311++G(d,p)) |

|---|---|---|

| C=O stretch | 1645 | 1649 |

| C=C stretch 1 | 1617 | 1630 |

| C=C stretch 2 | 1586 | 1598 |

Data adapted from a DFT study on a symmetric dibenzylideneacetone analogue. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Assignment of Fundamental Vibrations and Overtone Bands

The vibrational spectrum of a molecule is composed of fundamental vibrations, as well as weaker overtone and combination bands. The assignment of these bands provides a fingerprint for the molecule's structure.

Key expected vibrational assignments for this compound are:

Amino (N-H) Group Vibrations: The -NH₂ group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric N-H stretching bands are expected to appear in the 3300-3500 cm⁻¹ region. For the closely related compound, 2-amino-3-fluorobenzonitrile (B53940), these N-H stretching bands are observed at 3350 and 3450 cm⁻¹. An NH₂ scissoring (in-plane bending) mode is anticipated to be in the 1590-1650 cm⁻¹ range.

Nitrile (C≡N) Group Vibration: The stretching vibration of the cyano group is a particularly sharp and intense absorption, typically found in the 2200-2260 cm⁻¹ range. In 2-amino-3-fluorobenzonitrile, this band appears at 2230 cm⁻¹. This is a key diagnostic peak for the presence of the nitrile functional group.

Carbon-Fluorine (C-F) Vibrations: C-F stretching vibrations are characteristically strong in the IR spectrum and are expected in the 1000-1400 cm⁻¹ region. Due to the two fluorine atoms at different positions on the ring, two distinct C-F stretching modes would be anticipated.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. C-H stretching modes typically occur above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1400-1620 cm⁻¹ region.

Overtone bands, which occur at approximately twice the frequency of a fundamental band, and combination bands, which result from the sum of two or more different fundamental frequencies, are also possible but are generally of much lower intensity.

Table 1: Illustrative Vibrational Frequencies for Aminofluorobenzonitrile Compounds

| Vibrational Mode | Expected Range (cm⁻¹) | Example Frequency (cm⁻¹): 2-Amino-3-fluorobenzonitrile |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | 3450 |

| N-H Symmetric Stretch | 3300 - 3400 | 3350 |

| C≡N Stretch | 2200 - 2260 | 2230 |

| NH₂ Scissoring | 1590 - 1650 | Not specified |

| Aromatic C=C Stretch | 1400 - 1620 | Not specified |

This table is illustrative. Data for 2-Amino-3-fluorobenzonitrile is provided for comparison as specific experimental data for this compound is not available in the cited literature.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, when combined with computational chemistry, is a valuable tool for analyzing the conformational isomers of a molecule. For this compound, the primary conformational flexibility arises from the orientation of the amino group with respect to the plane of the benzene ring.

By calculating the theoretical vibrational frequencies for different possible conformers (e.g., planar vs. non-planar arrangements of the -NH₂ group), a comparison with the experimental IR and Raman spectra can be made. The conformer whose calculated spectrum best matches the experimental one is considered the most stable and populated structure under the experimental conditions. This approach helps to elucidate the three-dimensional structure and preferred orientation of the substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure elucidation, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

Chemical Shift Analysis for Structural Confirmation

The chemical shift (δ) of a nucleus in an NMR spectrum is determined by its local electronic environment. The electron-donating amino group and the electron-withdrawing fluorine and nitrile groups all influence the chemical shifts of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.0-8.0 ppm) for the two non-equivalent aromatic protons. A broader signal, whose position can be dependent on solvent and concentration, would correspond to the two protons of the amino group.

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the aromatic carbons and one for the nitrile carbon. The nitrile carbon typically appears around 115-120 ppm. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbons directly bonded to fluorine (C3 and C6) will appear as doublets with large one-bond C-F coupling constants.

¹⁹F NMR: As the two fluorine atoms are in chemically non-equivalent environments (one is ortho to the amino group, the other is ortho to the cyano group), the ¹⁹F NMR spectrum is expected to show two separate signals. For comparison, the single fluorine in 2-amino-3-fluorobenzonitrile gives a peak in the range of δ -112 to -115 ppm. The chemical shifts in this compound would be diagnostic of the specific electronic effects at positions 3 and 6.

Table 2: Expected NMR Spectral Characteristics for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity / Coupling |

|---|---|---|

| ¹H (Aromatic) | ~6.0 - 8.0 | Doublets or doublets of doublets |

| ¹H (Amino, -NH₂) | Variable, broad | Singlet (broad) |

| ¹³C (C≡N) | ~115 - 120 | Singlet or triplet (small coupling to adjacent C) |

| ¹³C (Aromatic C-F) | ~150 - 165 | Doublet (large ¹JCF coupling) |

| ¹³C (Aromatic C-NH₂) | ~140 - 150 | Doublet (small ²JCF coupling) |

| ¹³C (Aromatic C-H) | ~110 - 130 | Doublet (large ¹JCH coupling) |

| ¹³C (Aromatic C-CN) | ~95 - 110 | Doublet (small ²JCF coupling) |

This table provides expected values based on general principles and data from similar compounds. Specific experimental values may vary.

Coupling Constant Analysis for Stereochemical Information

Spin-spin coupling provides through-bond information about the proximity of NMR-active nuclei.

¹H-¹H Coupling: The coupling between the two aromatic protons would provide information on their relative positions (ortho, meta, or para). Given the substitution pattern, a meta-coupling (typically 2-3 Hz) would be expected between H-4 and H-5.

¹H-¹⁹F and ¹³C-¹⁹F Coupling: Couplings between fluorine and both proton and carbon nuclei are extremely informative. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei. For instance, three-bond proton-fluorine couplings (³JHF) of about 5-10 Hz would be expected, which would further split the aromatic proton signals. In the ¹³C spectrum, large one-bond couplings (¹JCF, >200 Hz) are diagnostic for carbons directly attached to fluorine, while smaller two-bond (²JCF) and three-bond (³JCF) couplings help in the definitive assignment of all carbon signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The spectrum provides information on the conjugated π-electron system of the molecule. The chromophores in this compound are the benzene ring and the nitrile group, while the amino and fluoro groups act as auxochromes, modifying the absorption characteristics.

The spectrum is expected to show characteristic absorptions for π → π* and n → π* electronic transitions.

π → π* Transitions: These are typically high-intensity absorptions arising from the conjugated aromatic system. The presence of the electron-donating amino group and electron-withdrawing nitrile group is expected to cause a shift in these absorption bands compared to unsubstituted benzene.

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino or nitrile group) to an anti-bonding π* orbital.

The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent environment. While specific experimental data for this compound is not available in the cited sources, analysis of similar substituted benzenes allows for an estimation of the expected absorption regions.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Region (nm) | Associated Chromophore/Functional Group |

|---|---|---|

| π → π* | ~240 - 260 | Benzene Ring |

| π → π* | ~280 - 320 | Benzene Ring (charge-transfer character) |

This table is illustrative and based on the expected electronic behavior of the combined functional groups. Actual values may differ.

Analysis of Absorption Maxima and Molar Absorptivity

The electronic absorption properties of this compound, which arise from electron transitions between molecular orbitals, can be characterized by UV-Vis spectroscopy. The aromatic system and the presence of auxochromic (-NH₂) and chromophoric (-C≡N) groups are expected to give rise to characteristic π→π* and n→π* transitions.

However, a detailed review of published scientific literature reveals a lack of specific experimental data for the absorption maxima (λmax) and molar absorptivity (ε) of this compound. While related compounds and derivatives have been studied, the precise values for this specific isomer are not extensively reported. ub.edutdx.catnih.gov

Solvatochromism Studies

Solvatochromism, the shift in the position of an absorption band in response to a change in solvent polarity, provides insight into the difference in polarity between a molecule's ground and excited states. For compounds like this compound, the interaction of the polar amino and nitrile groups with solvent molecules of varying polarity would be expected to induce such shifts.

Currently, there are no dedicated solvatochromism studies for this compound available in the cited scientific literature. Consequently, an empirical analysis of its solvatochromic behavior cannot be presented at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

The molecular formula for this compound is C₇H₄F₂N₂, which corresponds to an exact molecular weight of 154.03426 Da.

While detailed experimental fragmentation data from published studies are scarce, theoretical fragmentation can be predicted based on the structure. The molecular ion peak (M⁺) would be expected at m/z 154. Common fragmentation pathways for aromatic nitriles include the loss of a cyano radical (·CN) or hydrogen cyanide (HCN). For this molecule, fragmentation could also involve the loss of fluorine (M-19) or hydrogen fluoride (M-20). The presence of an even number of nitrogen atoms (two) is consistent with an even nominal molecular weight, adhering to the nitrogen rule.

Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, has been calculated for various adducts of this compound.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.04154 | 125.6 |

| [M+Na]⁺ | 177.02348 | 137.4 |

| [M-H]⁻ | 153.02698 | 126.9 |

| [M+NH₄]⁺ | 172.06808 | 144.6 |

| [M+K]⁺ | 192.99742 | 134.3 |

Data sourced from PubChem and calculated using CCSbase.

X-ray Diffraction Studies for Solid-State Structure Determination

A thorough search of crystallographic databases and the scientific literature indicates that a single-crystal X-ray structure for this compound (CAS: 190011-81-5) has not been reported.

The molecular conformation of this compound in the solid state, including the planarity of the benzene ring and the orientation of the amino and cyano substituents, cannot be described without experimental X-ray diffraction data. The degree of any potential intramolecular interactions, such as hydrogen bonding between the amino group and the adjacent fluorine atom, is also undetermined.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Detailed Research Findings

Detailed research findings specifically highlighting 2-Amino-3,6-difluorobenzonitrile are often embedded within patents and proprietary research, making them less accessible in the public domain. However, analysis of patent literature and related research on similar compounds provides insights into its potential applications. For instance, patents for various kinase inhibitors often describe the use of substituted aminobenzonitriles in the synthesis of the core heterocyclic structures. The specific substitution pattern of this compound would be expected to modulate the biological activity of the resulting inhibitors.

Scope and Research Imperatives for 2 Amino 3,6 Difluorobenzonitrile

The future research landscape for 2-Amino-3,6-difluorobenzonitrile is promising. A key imperative is the development and publication of a robust and scalable synthesis route to make this compound more readily accessible to the broader research community. Further exploration of its reactivity and its utility in the synthesis of diverse heterocyclic libraries for drug discovery and agrochemical screening is warranted. Investigating its potential in the design of new functional materials, such as organic light-emitting diodes (OLEDs) or advanced polymers, also represents a promising avenue for future research. The continued exploration of the unique properties conferred by its specific fluorine substitution pattern will undoubtedly unlock new applications in various areas of chemical science.

Theoretical and Computational Chemistry Investigations of 2 Amino 3,6 Difluorobenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of benzonitrile (B105546), DFT calculations, particularly using the B3LYP functional with various basis sets, have been successfully employed to determine molecular geometries, vibrational frequencies, and electronic properties. researchgate.netanalis.com.mynih.gov

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of benzonitrile derivatives using DFT methods provides a detailed picture of their three-dimensional structure. nih.gov For related molecules, such as 2-amino-4-chlorobenzonitrile, full geometry optimization has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. analis.com.my Such calculations typically reveal that the benzene (B151609) ring is slightly distorted by the substituents. researchgate.net In the case of 2-Amino-3,6-difluorobenzonitrile, the planarity of the molecule and the precise bond lengths and angles are determined by the interplay of electronic and steric effects of the amino, cyano, and fluorine substituents. Conformational analysis helps in identifying the most stable arrangement of the atoms in the molecule. For flexible molecules, this can involve exploring different rotational isomers (conformers). ucsb.edu

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in explaining chemical reactivity. ucsb.edupearson.commnstate.edu The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that influences the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For similar aromatic nitriles, the HOMO is often located over the benzene ring, and the HOMO-LUMO transition can involve charge transfer within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researcher.life This is useful for predicting how a molecule will interact with other molecules, such as in drug-receptor binding or crystal packing.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration of a molecule. nih.gov These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational bands. researchgate.netresearchgate.net For benzonitrile derivatives, the characteristic C≡N stretching frequency is a key vibrational mode that is sensitive to the electronic environment. analis.com.my

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govresearchgate.net The accuracy of these predictions can depend on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. researchgate.netresearchgate.net These calculations help in understanding the nature of electronic transitions, such as π → π* and n → π* transitions, which are responsible for the absorption of UV and visible light. analis.com.my The predicted absorption maxima (λmax) can be compared with experimental spectra. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govuic.edu MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. nih.govnih.gov For a molecule like this compound, MD simulations could be used to study its conformational dynamics in different solvent environments or its interactions with other molecules, such as biological macromolecules. nih.gov These simulations provide information on how the molecule explores different conformations and how it interacts with its surroundings on a microscopic level.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. nih.gov For example, in the synthesis of related benzonitriles, computational methods can be used to study the reaction pathways and determine the activation energies, providing insights into the reaction kinetics and selectivity. acs.org An attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) to produce a related compound, 2-amino-4,6-difluorobenzonitrile, resulted in a different product, highlighting the importance of understanding reaction pathways. rsc.org

Force Field Development for Molecular Modeling

Accurate molecular dynamics simulations rely on the quality of the force field used. fu-berlin.de A force field consists of parameters that describe the potential energy of a system as a function of the atomic coordinates. While general-purpose force fields like AMBER and CHARMM are widely used for biomolecules, specific parameters may need to be developed for novel small molecules like this compound to ensure accurate simulations. nih.govbiorxiv.orgfrontiersin.org This process, known as force field parameterization, typically involves fitting the force field parameters to reproduce high-level quantum mechanical data, such as molecular geometries, vibrational frequencies, and interaction energies. frontiersin.org Developing a specific force field for this compound would enable more reliable molecular modeling studies of its behavior in various environments.

Applications of 2 Amino 3,6 Difluorobenzonitrile in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

2-Amino-3,6-difluorobenzonitrile is established as a versatile organic building block and a key intermediate in multi-step synthetic pathways. ambeed.comarctomsci.com Its utility stems from the reactivity of its amino (-NH2) and nitrile (-C≡N) groups, which can be selectively transformed to build more complex molecules. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly modulates the electronic properties and reactivity of the molecule. This difluoro substitution enhances the electron-withdrawing effects, which can alter the nucleophilic character of the nitrile group.

The compound serves as a starting material for creating advanced heterocyclic systems. For instance, it has been used in Lewis acid-catalyzed reactions with enones to prepare complex molecular frameworks. ub.edutdx.cat A notable application is its conversion into 2-amino-3,6-difluorobenzamidine dihydrochloride, a subsequent key intermediate used in the synthesis of quinazoline (B50416) derivatives. nih.gov This transformation highlights its role as a foundational piece from which more elaborate functional molecules are constructed. nih.gov Its ability to participate in various chemical reactions, including coupling reactions, further solidifies its status as a versatile building block in synthetic chemistry.

Synthesis of Advanced Fluorinated Aromatic Compounds

The structure of this compound is ideally suited for the synthesis of advanced, highly functionalized fluorinated aromatic compounds. Researchers have utilized this intermediate to construct complex heterocyclic structures that are of interest in medicinal chemistry.

A specific example involves the synthesis of a precursor for a Positron Emission Tomography (PET) imaging agent. nih.gov In this process, this compound is first converted to 2-amino-3,6-difluorobenzamidine dihydrochloride. nih.gov This amidine derivative is then condensed with another intermediate to yield a complex spiro-quinazoline, a sophisticated, fluorinated heterocyclic system. nih.gov

Another documented use is in a Lewis acid-promoted reaction where this compound is reacted with an enone in the presence of aluminum chloride (AlCl3) at high temperatures. ub.edutdx.cat This reaction aims to construct complex benzoadamantane-tacrine hybrids, which are investigated as potential drug candidates. ub.edu

Development of Specialty Chemicals and Reagents

The utility of this compound extends to the development of specialty chemicals with specific, high-value applications. Its role as a precursor in the synthesis of a novel PET imaging agent, (4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([18F]FBAT), is a prime example. nih.gov The complex quinazoline structure derived from this starting material is designed for specific biological targeting, demonstrating its value in creating sophisticated diagnostic tools for medical research. nih.gov While related fluorinated benzonitriles are employed in the production of kinase inhibitors and other therapeutic agents, the direct application of this compound leads to highly specialized reagents for advanced imaging technologies. nih.gov

Precursor for Optoelectronic Materials and Photoresponsive Systems

The inherent electronic properties of fluorinated aromatic nitriles suggest their potential as precursors for materials with optoelectronic or photoresponsive capabilities. The combination of fluorine atoms and a conjugated π-system can be exploited in the design of fluorescent probes. Indeed, this compound has been noted for its potential application in this area, where the dual fluorine substitution can enhance molecular stability. Furthermore, its classification under "Organic Electrosynthesis" suggests possible applications in the creation of electroactive materials. arctomsci.com However, detailed studies focusing specifically on the synthesis of optoelectronic or photoresponsive systems directly from this compound are not widely reported in the available literature.

Integration into Polymeric Architectures (e.g., Poly(cyanoaryl ethers))

The functional groups on this compound, particularly the reactive fluorine atoms and the amino group, could theoretically allow for its integration into polymer chains through nucleophilic aromatic substitution reactions. This could make it a candidate monomer for producing specialty polymers like poly(cyanoaryl ethers). However, based on the available scientific literature, there are no specific reports or detailed studies describing the successful synthesis or integration of this compound into polymeric architectures.

Future Research Trajectories and Interdisciplinary Perspectives for 2 Amino 3,6 Difluorobenzonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 2-amino-3,6-difluorobenzonitrile is a primary area of future research. While traditional methods may rely on harsh conditions, emerging strategies in green chemistry present promising alternatives.

Biocatalysis : The use of enzymes to catalyze the synthesis of specialty chemicals is a cornerstone of green chemistry. numberanalytics.commdpi.com Future research could focus on identifying or engineering enzymes, such as nitrilases or aminotransferases, that can selectively produce this compound or its precursors. Biocatalytic processes often occur in aqueous media under mild conditions, significantly reducing energy consumption and hazardous waste generation. nih.gov For instance, the enzymatic hydrolysis of a related dinitrile has been demonstrated, suggesting the potential for selective enzymatic transformations on similar scaffolds. electronicsandbooks.com

Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for facile scaling. acs.org A future direction would be the development of a continuous flow process for the synthesis of this compound. This could involve the reaction of 2,3,6-trifluorobenzonitrile (B163352) with ammonia (B1221849) in a heated and pressurized flow reactor, allowing for precise temperature and residence time control to maximize yield and minimize byproduct formation. Flow chemistry has been successfully applied to the synthesis of various pharmaceuticals, demonstrating its industrial viability. acs.org

Reductive Amination : A milder alternative to direct ammonolysis involves the reduction of a nitro precursor. For example, the catalytic hydrogenation of a related nitrobenzonitrile using a palladium-on-carbon (Pd/C) catalyst presents a viable route. This two-step process, involving the reduction of the nitro group to an amine, could be adapted for the synthesis of this compound, potentially offering a more controlled and selective method.

| Methodology | Potential Advantages | Related Research |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. numberanalytics.com | Synthesis of chiral compounds and pharmaceuticals. numberanalytics.com |

| Flow Chemistry | Precise control, improved safety, scalability. acs.org | Synthesis of Dapagliflozin and Esomeprazole. acs.org |

| Reductive Amination | Milder conditions than direct ammonolysis. | Synthesis of 2-Amino-3-fluorobenzonitrile (B53940) from 3-fluoro-2-nitrobenzonitrile. |

Investigation of Advanced Catalytic Reactions for Derivatization

The functional groups of this compound serve as handles for a wide array of chemical transformations, particularly through advanced catalytic methods.

Palladium-Catalyzed Cross-Coupling : The amino group of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. This would allow for the synthesis of a diverse library of N-aryl or N-heteroaryl derivatives. Furthermore, conversion of the amino group to a halide or triflate would open up possibilities for Suzuki-Miyaura and Sonogashira coupling reactions to form C-C bonds, enabling the construction of complex molecular architectures. nobelprize.orgfrontierspecialtychemicals.comscirp.org

Photoredox Catalysis : The electron-rich nature of the amino group, combined with the electron-withdrawing properties of the fluorine and nitrile groups, makes this compound and its derivatives interesting candidates for photoredox catalysis. Derivatives could be designed to act as photocatalysts themselves or as substrates in photoredox-mediated reactions for the synthesis of highly functionalized molecules, including unnatural amino acids. nih.govnih.gov

| Catalytic Reaction | Reagent/Catalyst System | Potential Products |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(t-Bu)₃). | N-Aryl derivatives |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst. nobelprize.orguwindsor.ca | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper co-catalyst. scirp.org | Arylalkyne derivatives |

Deeper Computational Mechanistic Insights and Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules.

Reaction Mechanism Elucidation : DFT calculations can be employed to model the transition states and reaction pathways for the synthesis and derivatization of this compound. sumitomo-chem.co.jpnih.gov For instance, modeling the Suzuki-Miyaura coupling could predict the reactivity of different positions on the aromatic ring and help optimize reaction conditions. Such studies have been performed on related difluorobenzonitriles, providing a foundation for future work on this specific isomer. researchgate.net

Predictive Modeling of Properties : Computational methods can predict various properties of novel derivatives, including their electronic structure, spectroscopic characteristics, and potential biological activity. This predictive capability can guide synthetic efforts, prioritizing the synthesis of molecules with the most promising properties for specific applications, such as in organic electronics or medicinal chemistry. sumitomo-chem.co.jp

Development of New Derivatives with Tailored Reactivity and Specific Functions

The derivatization of this compound can lead to new molecules with unique and valuable functions.

Medicinal Chemistry : The fluorinated benzonitrile (B105546) scaffold is present in various biologically active compounds. The additional fluorine atoms in this compound can enhance properties like lipophilicity and metabolic stability, which are crucial for drug design. Derivatives could be synthesized and screened for a range of biological activities, including as enzyme inhibitors or receptor modulators.

Photoredox Catalysts : A derivative, 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN), has been shown to be an effective metal-free organic photocatalyst. This demonstrates the potential for developing other derivatives of this compound with tailored redox properties for applications in photoredox catalysis, enabling a variety of chemical transformations under visible light. researchgate.net

Potential for Applications in Emerging Technologies and Niche Chemical Sectors

The unique combination of functional groups in this compound and its derivatives makes them promising candidates for use in advanced materials and niche applications.

Advanced Polymers : Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique electrical properties. academie-sciences.frpageplace.denih.gov this compound could serve as a monomer or a precursor to monomers for the synthesis of high-performance fluoropolymers. These materials could find use in demanding environments such as in the aerospace, automotive, and electronics industries. researchgate.netamericanchemistry.com

Organic Electronics : The electron-donating and -withdrawing groups within the molecule suggest that its derivatives could have interesting charge-transport properties. This makes them potential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. mdpi.com The synthesis of related triazine derivatives for OLED applications highlights the potential of amino-substituted aromatic nitriles in this field. mdpi.com

Q & A

Basic: What are the validated synthetic routes for 2-amino-3,6-difluorobenzonitrile, and how are intermediates characterized?

Answer:

The synthesis typically involves fluorination and cyanation steps. Key intermediates (e.g., difluoroaniline derivatives) are synthesized via nucleophilic aromatic substitution (NAS) using fluorinating agents like KF or CsF under controlled conditions. For example, AI-driven retrosynthetic tools predict one-step routes using precursor scoring and relevance heuristics . Characterization relies on:

- NMR (¹⁹F and ¹H) to confirm fluorine positions and aromatic proton environments.

- HPLC (>95% purity validation, as per commercial standards in and ).

- Mass spectrometry to verify molecular weight (C₇H₄F₂N₂; theoretical 154.12 g/mol) .

Basic: How do researchers resolve discrepancies in CAS registry numbers for this compound?

Answer:

Conflicting CAS numbers (e.g., 190011-81-5 vs. 832755-13-2) arise from vendor-specific registrations or isomer mislabeling. To resolve:

- Cross-reference analytical data (e.g., NMR, melting point) with literature.

- Verify structural consistency using X-ray crystallography (if available) or computational models (e.g., DFT for electronic structure validation).

- Consult authoritative databases like PubChem or CAS Common Chemistry , prioritizing entries with peer-reviewed citations .

Advanced: What strategies optimize regioselectivity during fluorination of this compound precursors?

Answer:

Regioselectivity challenges arise from competing para/meta fluorination. Optimization methods include:

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control fluorine placement.

- Lewis acid catalysis : Employ BF₃·Et₂O to stabilize transition states and favor 3,6-substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency by stabilizing ionic intermediates.

- Statistical design of experiments (DoE) to screen temperature, catalyst loading, and reaction time .

Advanced: How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing nature of fluorine:

- Deactivates the aromatic ring, reducing electrophilic substitution but enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Meta-fluorine (C3) directs incoming nucleophiles to the para position (C4) via resonance effects.

- Ortho-fluorine (C6) sterically hinders bulky reagents, favoring small reactants (e.g., -CN in cyanation steps). Computational modeling (DFT) predicts charge distribution and reactive sites .

Advanced: What analytical techniques detect trace impurities in this compound, and how are they mitigated?

Answer:

Common impurities (e.g., mono-fluoro byproducts or unreacted amines) are identified via:

- GC-MS for volatile byproducts.

- LC-HRMS for non-volatile residues (e.g., dimerized species).

- XPS to detect halogen cross-contamination (e.g., Cl⁻ from reagents).

Mitigation strategies: - Recrystallization in ethanol/water mixtures.

- Column chromatography (silica gel, eluting with ethyl acetate/hexane).

- Process refinement using real-time PAT (Process Analytical Technology) monitoring .

Advanced: How is this compound used in medicinal chemistry as a building block?

Answer:

The compound serves as a precursor for:

- Kinase inhibitors : The -CN group undergoes Huisgen cycloaddition to form triazole-linked pharmacophores.

- PET tracers : ¹⁸F-labeled derivatives are synthesized via isotopic exchange for imaging applications.

- Bioisosteres : The difluoro motif mimics carbonyl groups in protease inhibitors, enhancing metabolic stability .

Data Contradiction: How to address conflicting melting point or spectral data in literature for this compound?

Answer:

Contradictions arise from:

- Isomer contamination (e.g., 2-amino-4,5-difluoro vs. 3,6-derivatives).

- Polymorphism affecting thermal properties.

Resolution steps: - Replicate synthesis using certified reference standards (e.g., from or 6).

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms.

- Compare IR spectra with NIST database entries (e.g., ) for functional group validation .

Methodological: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

- AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to suggest feasible pathways, prioritizing one-step syntheses with >80% predicted yield .

- DFT calculations (Gaussian, ORCA) model transition states and activation energies for fluorination/cyanation steps.

- MOF (Molecular Orbital Frontier) theory predicts sites for electrophilic/nucleophilic attack based on HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.